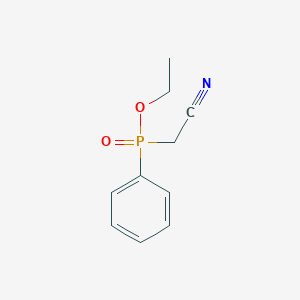

Ethyl (cyanomethyl)phenylphosphinate

Description

Properties

CAS No. |

64268-78-6 |

|---|---|

Molecular Formula |

C10H12NO2P |

Molecular Weight |

209.18 g/mol |

IUPAC Name |

2-[ethoxy(phenyl)phosphoryl]acetonitrile |

InChI |

InChI=1S/C10H12NO2P/c1-2-13-14(12,9-8-11)10-6-4-3-5-7-10/h3-7H,2,9H2,1H3 |

InChI Key |

FIUDVFGKPIDBAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Ethyl phenylphosphinate reacts with in situ-generated cyanomethylmagnesium bromide (CH2CNMgBr) in anhydrous tetrahydrofuran (THF) under inert conditions. The Grignard reagent attacks the phosphorus center, displacing the ethoxy group to form the target compound:

$$

\text{O=P(OEt)(Ph)(H)} + \text{CH}2\text{CNMgBr} \rightarrow \text{O=P(Ph)(CH}2\text{CN)(OEt)} + \text{MgBr(OEt)}

$$

Key parameters include:

Yield and Optimization

Reported yields for analogous Grignard-mediated phosphorylations reach 87% under optimized conditions. Critical adjustments include:

- Catalytic iodine : Enhances Grignard formation efficiency (10 mol%).

- Slow addition : Mitigates exothermic side reactions.

- Post-reaction quenching : Saturated NH4Cl ensures safe decomposition of excess Grignard reagent.

Michaelis-Arbuzov Reaction with Bromoacetonitrile

The Michaelis-Arbuzov reaction, traditionally used for phosphonate synthesis, adapts well to cyanomethylation of phosphinates. Here, bromoacetonitrile (BrCH2CN) serves as the alkylating agent.

Reaction Pathway

Ethyl phenylphosphinate reacts with BrCH2CN in the presence of a base (e.g., NaH) to deprotonate the P–H bond, forming a nucleophilic phosphinate anion. Subsequent nucleophilic substitution yields the target compound:

$$

\text{O=P(OEt)(Ph)(H)} + \text{NaH} \rightarrow \text{Na}^+[\text{O=P(OEt)(Ph)O}^-] + \text{H}2

$$

$$

\text{Na}^+[\text{O=P(OEt)(Ph)O}^-] + \text{BrCH}2\text{CN} \rightarrow \text{O=P(OEt)(Ph)(CH}_2\text{CN)} + \text{NaBr}

$$

Operational Parameters

Performance Metrics

This method achieves yields up to 90% with high purity, contingent on rigorous exclusion of moisture. Side products, such as dialkylated species, are minimized by controlling BrCH2CN stoichiometry (1.1 equivalents).

Chlorination-Substitution Sequence

A two-step protocol involving chlorination of ethyl phenylphosphinate followed by cyanomethyl substitution offers precise control over functionalization.

Step 1: Chlorination with Acetyl Chloride

Ethyl phenylphosphinate reacts with acetyl chloride (AcCl) in THF, converting the P–H bond to P–Cl:

$$

\text{O=P(OEt)(Ph)(H)} + \text{AcCl} \rightarrow \text{O=P(OEt)(Ph)Cl} + \text{AcOH}

$$

Conditions :

Step 2: Cyanomethyl Substitution

The chlorinated intermediate undergoes nucleophilic displacement with potassium cyanomethyl (KCH2CN) in DMSO:

$$

\text{O=P(OEt)(Ph)Cl} + \text{KCH}2\text{CN} \rightarrow \text{O=P(OEt)(Ph)(CH}2\text{CN)} + \text{KCl}

$$

Optimization :

- Catalyst : 18-crown-6 ether enhances potassium ion solubility.

- Temperature : 60°C for 6 hours.

- Yield : 78% (isolated).

Palladium-Catalyzed Cross-Coupling

Palladium catalysis enables coupling of phosphorus chlorides with cyanomethyl organometallics, offering a modern synthetic route.

Reaction Design

Using a Pd(OAc)2 catalyst and 1,4-bis(diphenylphosphino)butane (dppb) ligand, ethyl phenylphosphinate chloride couples with cyanomethylzinc bromide:

$$

\text{O=P(OEt)(Ph)Cl} + \text{ZnCH}2\text{CN} \xrightarrow{\text{Pd(OAc)}2/\text{dppb}} \text{O=P(OEt)(Ph)(CH}_2\text{CN)} + \text{ZnCl}

$$

Key Advantages

- Functional group tolerance : Compatible with sensitive nitrile groups.

- Yield : 82% with 5 mol% Pd(OAc)2.

- Side products : Minimal (<5%) phosphine oxide formation.

Comparative Analysis of Methods

| Method | Yield | Conditions | Key Advantages |

|---|---|---|---|

| Grignard Alkylation | 87% | 0–20°C, THF, Ar atmosphere | High atom economy |

| Michaelis-Arbuzov | 90% | 50–80°C, DMSO, NaH | No metal reagents |

| Chlorination-Substitution | 78% | 25°C (Step 1), 60°C (Step 2) | Stepwise control |

| Palladium Cross-Coupling | 82% | 80°C, Pd(OAc)2, dppb | Mild conditions, scalability |

Challenges and Mitigation Strategies

- Grignard instability : Cyanomethyl Grignard reagents require low temperatures and strict anhydrous conditions. Pre-forming the reagent in THF with catalytic iodine improves stability.

- Byproduct formation : Dialkylated phosphinates emerge in Michaelis-Arbuzov reactions if BrCH2CN exceeds 1.1 equivalents. Stoichiometric control and rapid quenching mitigate this issue.

- Chlorination selectivity : Over-chlorination is avoided by using 2.0 equivalents of AcCl and monitoring reaction progress via 31P NMR.

Chemical Reactions Analysis

Types of Reactions: Ethyl (cyanomethyl)phenylphosphinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

Substitution: Nucleophilic substitution reactions can replace the ethyl or cyanomethyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of phosphine oxides.

Reduction: Formation of phosphines.

Substitution: Formation of substituted phosphinates.

Scientific Research Applications

Ethyl (cyanomethyl)phenylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (cyanomethyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Ethyl Phenylphosphinate (CAS 2511-09-3)

- Structure: Lacks the cyanomethyl group, featuring a phenyl and ethoxy group on phosphorus.

- Reactivity: Undergoes Pd-catalyzed regioselective addition to terminal alkynes, with regioselectivity controlled by ligands (e.g., 1,2-bis(diphenylphosphino)ethane vs. tri-tert-butylphosphine) and solvents (toluene vs. ethanol) . Participates in DBU-mediated P–N cross-coupling with N-bromophthalimide (NBP) at 0°C, yielding 85% product in 10 minutes via an ionic pathway (non-radical mechanism) .

- Applications: Used in stereoselective synthesis of α-amino-C-phosphinic acids via nucleophilic addition to chiral imines (40–84% yield, moderate diastereoselectivity) .

| Property | Ethyl Phenylphosphinate | Ethyl (cyanomethyl)phenylphosphinate |

|---|---|---|

| Molecular Formula | C₈H₁₁O₂P | C₉H₁₀NO₂P |

| Key Functional Groups | Phenyl, ethoxy | Phenyl, ethoxy, cyanomethyl |

| Reactivity | Electrophilic at P-center | Enhanced electrophilicity due to –CN |

| Synthetic Utility | Cross-coupling, amination | Potential for nitrile-based reactions |

Ethyl (2,4,6-Trimethylbenzoyl)phenylphosphinate (TPO-L, CAS 84434-11-7)

- Structure: Contains a 2,4,6-trimethylbenzoyl group instead of cyanomethyl.

- Reactivity : Acts as a UV absorber and photoinitiator due to the benzoyl group, enabling photobleaching in resins .

- Applications : Critical in photocurable vitrimers and biobased polymers (e.g., tetrahydrofurfuryl acrylate resins) for transparent coatings .

Ethyl (1-Butyryloxyethyl)phenylphosphinate (EBPP) and Ethyl (1-Hydroxyethyl)phenylphosphinate (EHPP)

Monoazacrown Ether-Functionalized Phosphinates

- Structure: Phenylphosphinate esters with pendant monoazacrown ethers (15-crown-5 or 18-crown-6).

- Reactivity : Synthesized via one-step reactions with aldehydes (61–72% yield).

- Applications : Exhibit enhanced toxicity (65–90 mg/kg in mice) compared to unmodified ethyl phenylphosphinate, influenced by ester groups (octyl/propyl > ethyl) .

Key Research Findings and Trends

Electronic Effects: The cyanomethyl group in this compound likely increases electrophilicity at the P-center compared to ethyl phenylphosphinate, enabling unique reactivity in nucleophilic additions or cross-couplings.

Catalytic Behavior: While ethyl phenylphosphinate requires Pd catalysts for alkyne additions , the cyanomethyl analog may exhibit ligand-free reactivity due to its electron-deficient phosphorus.

Toxicity Profile : Crown ether-modified phosphinates show toxicity dependent on ester groups ; the –CN group in the target compound may further alter bioactivity.

Photochemical Applications: Unlike TPO-L, the cyanomethyl derivative lacks UV-absorbing aromaticity but could serve as a nitrile precursor in photopolymerization.

Biological Activity

Ethyl (cyanomethyl)phenylphosphinate is a compound of interest in the field of organophosphorus chemistry due to its potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphorus atom bonded to an ethyl group, a cyanomethyl group, and a phenyl group. Its chemical structure can be represented as follows:

The compound exhibits moderate lipophilicity, which influences its absorption and distribution in biological systems. The Log P values indicate varying degrees of permeability across biological membranes, essential for its bioactivity.

Mechanisms of Biological Activity

This compound has been shown to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound acts as an inhibitor for certain serine proteases, which are crucial in various physiological processes including blood coagulation and immune response .

- Neurotransmitter Modulation : It has been suggested that this compound can influence GABA-receptor activity, potentially affecting neurotransmission and offering therapeutic avenues for neurological disorders .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound. Below is a summary of findings from various research investigations:

Case Studies

- Cancer Research : A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

- Neuropharmacology : In a neuropharmacological study, the compound was tested for its ability to modulate GABA receptor activity. The results showed enhanced inhibitory neurotransmission, which could be beneficial in treating anxiety disorders .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary data indicate that this compound has low acute toxicity; however, long-term exposure studies are necessary to fully assess its safety profile.

Q & A

Q. What are the standard synthetic procedures for Ethyl (cyanomethyl)phenylphosphinate?

this compound is typically synthesized via palladium-catalyzed reactions. For example, Pd₂(dba)₃ with ligands like 1,2-bis(diphenylphosphino)ethane (dppe) in toluene enables regioselective Markovnikov addition to terminal alkynes . Alternative methods include transition metal-free alkenylation using DBU or BTMG bases with vinylbenziodoxolone (VBX) reagents at 60°C for 20 hours . Characterization often involves thin-layer chromatography (TLC) and HPLC for purity analysis, as outlined in protocols for similar H-phosphinates .

Q. How does solvent choice influence reaction outcomes with this compound?

Solvent polarity critically impacts regioselectivity. In toluene, Pd/dppe catalysts favor Markovnikov addition, whereas ethanol or tri-tert-butylphosphine ligands reverse selectivity to anti-Markovnikov products . Polar aprotic solvents like DMSO are used in Cu-catalyzed reactions (120°C, 12 hours) to enhance yields . Methodological optimization should include solvent screening to balance reactivity and selectivity.

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- TLC for monitoring reaction progress using pre-coated silica plates .

- HPLC for quantifying yields and regioselectivity ratios (e.g., Markovnikov vs. anti-Markovnikov products) .

- IR spectroscopy to confirm functional groups, as demonstrated in photopolymerization studies using related phosphinates .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Kinetic resolution via enzymatic transesterification (e.g., using Candida cylindracea lipases) resolves diastereomers of α-hydroxyphosphinates. For example, ethyl (1-hydroxyethyl)phenylphosphinate was resolved with vinyl butyrate, achieving stereochemical control . Chiral induction via N-sulfinylimines also enables asymmetric additions of phosphinate carbanions .

Q. What factors govern regioselectivity in transition metal-free alkenylation reactions?

Substrate-dependent outcomes are observed with VBX reagents. Ethyl phenylphosphinate reacts at 60°C with DBU/ethanol to yield alkenylated products (e.g., 6a–6d), but H-phosphonates require harsher conditions. Instability of allyloxy derivatives (e.g., 6c) necessitates careful isolation . Base selection (DBU vs. BTMG) and steric effects in complex substrates (e.g., glucose-derived phosphinates) further modulate reactivity .

Q. How do ligand systems in palladium catalysis affect reaction mechanisms?

Pd/dppe complexes stabilize six-membered transition states in toluene, favoring Markovnikov adducts. In contrast, bulky ligands like tri-tert-butylphosphine or protic solvents (ethanol) destabilize these states, promoting anti-Markovnikov pathways . Mechanistic studies should combine DFT calculations with kinetic profiling to validate proposed intermediates.

Q. What are emerging applications of this compound in materials science?

It serves as a photoinitiator (e.g., TPO-L) in UV-curable polymers. When used with vanillin acrylates, it achieves >77% cross-linking efficiency under UV light, confirmed by IR and Soxhlet extraction . Future research could explore its role in hybrid organic-inorganic materials or biodegradable polymers.

Data Analysis & Optimization

Q. How to resolve contradictions in reported catalytic efficiencies?

Discrepancies arise from varying catalyst loadings (1–9 mol% Pd/Cu), solvent systems, and substrate ratios. For instance, 3 equivalents of ethyl phenylphosphinate improve yields in Pd-catalyzed alkynylations, but excess reagent may hinder purification . Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables.

Q. What strategies enhance catalyst reusability in phosphinate reactions?

Heterogeneous Cu catalysts (0.1 g, 9 mol%) in DMSO retain activity over 5 cycles with minimal leaching, as shown in phenylacetylene coupling studies . Catalyst immobilization on silica or magnetic nanoparticles could further improve recovery.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.